N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)20(26)23-9-3-5-14-7-8-15(11-17(14)23)22-19(25)18(24)21-12-16-6-4-10-27-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHIPPDPNLKCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group through acylation reactions. The thiophen-2-ylmethyl moiety is then attached via nucleophilic substitution reactions. The final step involves the formation of the oxalamide linkage, which is achieved through the reaction of the intermediate compounds with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.
Substitution: The thiophen-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength
Mechanism of Action
The mechanism of action of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide stands out due to its unique combination of functional groups. The presence of the thiophen-2-ylmethyl moiety and the oxalamide linkage provides distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C20H24N2O2S
- Molecular Weight: 364.48 g/mol
Structural Features
The compound features a tetrahydroquinoline core linked to a thiophenyl moiety through an ethanediamide bridge. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1005298-83-8 |
| InChI Key | InChI=1S/C20H24N2O2S |
Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibition properties. Notably:
- Acetylcholinesterase (AChE) Inhibition: The compound has been shown to inhibit AChE, which is crucial in the management of Alzheimer's disease. This inhibition can potentially enhance cholinergic neurotransmission in patients suffering from cognitive decline .
Antimicrobial Activity
Studies have suggested that this compound may possess antimicrobial properties. Preliminary tests indicate effectiveness against various bacterial strains, although further research is required to elucidate the mechanisms involved .
Antioxidant Properties
The compound's antioxidant activity has also been explored. It was found to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Neuroprotective Effects:
-
Antimicrobial Efficacy:
- In vitro studies demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .
-
Oxidative Stress Reduction:
- Research highlighted its potential role in reducing oxidative stress markers in vivo, suggesting therapeutic benefits for conditions associated with oxidative damage .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Binding to Enzyme Active Sites: The structural conformation allows it to interact with specific enzymes like AChE.
- Scavenging Free Radicals: The presence of functional groups may contribute to its ability to neutralize reactive oxygen species (ROS).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes under acidic conditions.
- Step 2 : Introduction of the 2-methylpropanoyl group via acylation using isobutyryl chloride in anhydrous dichloromethane.
- Step 3 : Coupling the thiophen-2-ylmethyl amine to the ethanediamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Critical Parameters : - Temperature control (±2°C) during acylation to prevent side reactions.
- Solvent selection (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar steps).
- Purity Assurance : Use high-performance liquid chromatography (HPLC) with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) for isolation and purity assessment (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydroquinoline scaffold (δ 6.8–7.2 ppm for aromatic protons) and amide linkages (δ 2.3–2.7 ppm for methylpropanoyl groups). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 438.2) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiophene C-S) validate functional groups .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Modular Synthesis : Vary substituents on the tetrahydroquinoline (e.g., electron-withdrawing groups at position 7) and thiophene (e.g., sulfonyl vs. methyl groups) .
- Key Metrics :
| Modification Site | Biological Impact (Example) |
|---|---|
| Tetrahydroquinoline (R₁) | Increased lipophilicity → improved membrane permeability |
| Thiophene (R₂) | Sulfonyl groups enhance kinase selectivity |
- Statistical Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How can conflicting data on the compound’s mechanism of action across studies be resolved?
- Methodological Answer :
- Target Deconvolution : Combine CRISPR-Cas9 gene knockout with proteome-wide affinity profiling (e.g., thermal shift assays) .
- Cross-Validation : Compare results with structural analogs (e.g., N'-(4-fluorophenyl) derivatives) to isolate moiety-specific effects .
- Case Study : Discrepancies in anti-inflammatory vs. anticancer activity may arise from off-target effects on COX-2 vs. topoisomerase II. Use siRNA silencing to confirm primary targets .
Q. What computational strategies predict pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate:
| Parameter | Prediction |
|---|---|
| BBB Permeability | Low (logBB < -1) |
| CYP2D6 Inhibition | High (Risk of drug-drug interactions) |
- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- Toxicity Screening : Ames test (in silico) for mutagenicity and hERG channel inhibition assays .
Q. How can synthetic scalability be improved without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors for acylation steps reduce racemization (residence time < 10 min, 25°C) .
- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective tetrahydroquinoline formation .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Data Contradiction Analysis
Q. How should researchers address variability in cytotoxicity data across cell lines?
- Methodological Answer :
- Standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48 hrs vs. 72 hrs alters IC₅₀ by 2-fold) .
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant lines to identify biomarkers (e.g., ABC transporter overexpression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
